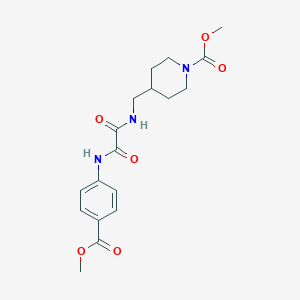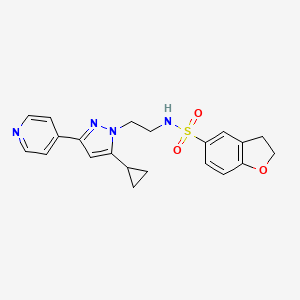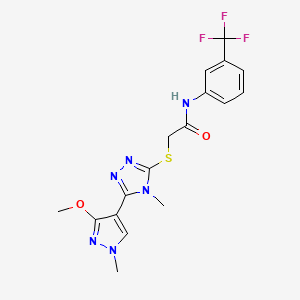
4-Cyclopropylbut-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylbut-2-ynoic acid is a chemical compound with the CAS Number: 1339734-31-4 . It has a molecular weight of 124.14 and its IUPAC name is 4-cyclopropyl-2-butynoic acid . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8O2/c8-7(9)3-1-2-6-4-5-6/h6H,2,4-5H2,(H,8,9) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that carboxylic acid derivatives like this compound can undergo a variety of reactions. These reactions often involve the use of catalysts and can be promoted by both heterogeneous and homogeneous catalysts .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s unique physical and chemical properties are largely due to its molecular structure, which includes a cyclopropyl group and a butynoic acid group .Scientific Research Applications
Synthesis and Biological Activity
Cyclopropanecarboxylic acid derivatives have been synthesized for their biological activity, demonstrating significant herbicidal and fungicidal effects in preliminary tests (Tian et al., 2009). This suggests that cyclopropyl derivatives, including those similar to 4-Cyclopropylbut-2-ynoic acid, may find applications in agricultural chemistry as potential pesticides or fungicides.
Stereoselective Synthesis
The stereoselective synthesis of 1-Aminocyclopropanecarboxylic acid derivatives has been achieved from dehydroamino acid derivatives, indicating the potential for creating specific stereochemical configurations of cyclopropyl-containing compounds for varied applications, including medicinal chemistry (Zhou et al., 2011).
Chemical Reactions and Transformations
Research has explored the high-pressure reaction of cyclopropanes with indoles, leading to the formation of 4-indolyl dicarboxylic acid esters. This indicates the reactivity of cyclopropyl groups under specific conditions, offering insights into potential synthetic routes and transformations involving this compound (Harrington & Kerr, 1997).
Drug Design and Biological Evaluation
Cyclopropyl analogues have been synthesized and evaluated for their biological activity, particularly as NMDA receptor antagonists. This suggests potential neurological applications for cyclopropyl-containing compounds in drug development (Dappen et al., 1991).
Organic Synthesis and Methodology
The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives demonstrates the versatility of cyclopropyl groups in synthesizing complex organic structures, which could be relevant for pharmaceutical research and development (Yong et al., 2007).
Safety and Hazards
The safety information for 4-Cyclopropylbut-2-ynoic acid includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for research on 4-Cyclopropylbut-2-ynoic acid are not available, the field of organometallic compounds, which includes compounds like this one, is rapidly developing . Future research may focus on exploring the compound’s potential applications in various fields, including medicine, electronics, agriculture, and food production .
Properties
IUPAC Name |
4-cyclopropylbut-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7(9)3-1-2-6-4-5-6/h6H,2,4-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOLNVCRALDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339734-31-4 |
Source


|
| Record name | 4-cyclopropylbut-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethanol](/img/structure/B2658688.png)

![8-(4-ethoxyphenyl)-2-(4-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2658692.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2658694.png)



![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)
![2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid](/img/structure/B2658699.png)
![Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658702.png)

![N-(3-chloro-4-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2658707.png)

